![molecular formula C16H14N4O5 B2720303 N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 777873-56-0](/img/structure/B2720303.png)
N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. INH1 is a potent inhibitor of the stress-responsive transcription factor NRF2, which plays a crucial role in regulating cellular response to oxidative stress and inflammation.
Scientific Research Applications
Synthesis and Structural Modifications
- Research on imidazo[1,2-a]pyrimidine derivatives, closely related to the imidazole group in the compound of interest, highlights efforts to reduce metabolism mediated by aldehyde oxidase (AO) for enhanced biological activity, suggesting a potential avenue for modifying the compound for better pharmacokinetic properties (Linton et al., 2011).
Biological Activity and Applications
- Studies on nitroimidazoles and their structure-activity relationships indicate their potent bactericidal properties, particularly against Mycobacterium tuberculosis, hinting at the possible antimicrobial applications of the compound under investigation (Kim et al., 2009).
Material Science and Catalysis
- Imidazolium-based compounds, which share a core structural motif with the chemical of interest, have been explored as catalysts for reactions such as the CO2-carboxylation of tertiary aziridines, suggesting potential applications in green chemistry and catalysis (Ueno et al., 2013).
Fluorescent Chemosensors
- Novel coumarin derivatives, which include structural features similar to those in the compound of interest, have been developed as fluorescent chemosensors for metal ions, highlighting a potential application in bioimaging or environmental monitoring (Bekhradnia et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Compounds containing an imidazole moiety have been known to target a variety of proteins and enzymes . For instance, one compound containing an imidazole moiety was found to inhibit the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.
Mode of Action
The specific interaction between N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function of the target proteins or enzymes .
Biochemical Pathways
The specific biochemical pathways affected by N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
The specific molecular and cellular effects of N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-15(18-4-1-6-19-7-5-17-10-19)13-9-11-8-12(20(23)24)2-3-14(11)25-16(13)22/h2-3,5,7-10H,1,4,6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKFDVGQBQALSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide |
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